molecular formula C11H12O4 B043472 2-Benzylsuccinic acid CAS No. 884-33-3

2-Benzylsuccinic acid

Cat. No.: B043472
CAS No.: 884-33-3
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline solid with a melting point of 161-163°C and a boiling point of approximately 331.4°C . This compound is known for its unique structure, which includes a benzyl group attached to the succinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Benzylsuccinic acid can be synthesized through the benzylation of succinic acid. One common method involves dissolving succinic acid in an alcohol solvent and reacting it with an excess of phenylmagnesium bromide. The reaction mixture is then acidified to yield DL-Benzylsuccinic acid .

Industrial Production Methods: In industrial settings, DL-Benzylsuccinic acid is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: DL-Benzylsuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylsuccinic anhydride, while reduction can produce benzylsuccinic alcohol .

Scientific Research Applications

DL-Benzylsuccinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: DL-Benzylsuccinic acid is unique due to its specific configuration and the presence of both benzyl and succinic acid moieties. This combination allows it to interact with a variety of enzymes and molecular targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-benzylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859847
Record name 2-Benzylbutanedioic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

884-33-3, 36092-42-9
Record name Benzylsuccinic acid
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Record name Benzylsuccinic acid
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Record name 884-33-3
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Record name 2-Benzylbutanedioic acid
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Record name 2-benzylbutanedioic acid
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Record name DL-Benzylsuccinic acid
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Synthesis routes and methods

Procedure details

Succinic acid can be protected with benzyl alcohol in the presence of DCC to obtain mono benzyl succinic acid. The product can then be purified via silica gel chromatography. Mono benzyl succinic acid can then be activated with HOSU in the presence of DCC and then coupled to Tris to obtain benzyl-succinate. This compound can then be acylated with lauric acid in the presence of DCC to give a mixture of the title compound. The three compounds can then be separated by silica gel chromatography with elution by organic solvents.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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